molecular formula C9H12ClN3O B1427879 1-(3-Chloropyrazin-2-yl)piperidin-4-ol CAS No. 1248111-06-9

1-(3-Chloropyrazin-2-yl)piperidin-4-ol

Cat. No.: B1427879
CAS No.: 1248111-06-9
M. Wt: 213.66 g/mol
InChI Key: SOASMJHVAOIYFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloropyrazin-2-yl)piperidin-4-ol, also known as CPZ, is an organic compound with a molecular formula of C7H11ClN2O. It is a colorless crystalline solid that is soluble in water and alcohols. CPZ is a synthetic compound that has been used in various scientific and medical applications for research purposes. It has been studied for its potential use as an analgesic, anti-inflammatory, and anti-tumor agent.

Scientific Research Applications

Synthesis and Structural Analysis

The compound 1-(3-Chloropyrazin-2-yl)piperidin-4-ol and its derivatives have been synthesized and analyzed for various structural and biological properties. Notable among these is the synthesis and crystal structure analysis of related compounds, indicating their potential for fungicidal and antiviral activities, especially against tobacco mosaic virus (Li et al., 2015). Additionally, research on the synthesis, characterization, and antimicrobial functionality of similar structures has been conducted, showcasing their utility in combating bacterial and fungal pathogens (Okasha et al., 2022).

Spectral and Molecular Studies

Investigations into the spectral and molecular characteristics of related compounds through quantum chemical calculations and spectral techniques have been detailed. These studies have provided insights into the geometrical parameters, vibrational spectra, and electronic properties, enhancing our understanding of such molecules' reactivity and interaction potential (Alphonsa et al., 2015).

Synthetic Pathways

Research has also focused on developing synthetic pathways for intermediates related to this compound, which are crucial in the synthesis of pharmaceuticals like Crizotinib. A robust three-step synthesis delivering multi-kilogram quantities of a key intermediate demonstrates the scalability and practical relevance of these synthetic methodologies (Fussell et al., 2012).

Molecular Docking and Interaction Studies

Molecular docking studies have provided valuable information on the interaction between human cytochrome protein and novel compounds, suggesting potential therapeutic applications. This approach helps in understanding the binding efficiency and specificity of compounds towards target proteins, opening avenues for drug development (Alphonsa et al., 2015).

Antimicrobial and Antitumor Activities

Some derivatives have been evaluated for their antimicrobial and antitumor activities, showing promising results against specific bacterial strains and cancer cell lines. This highlights the potential of such compounds in medicinal chemistry and drug discovery efforts (Okasha et al., 2022).

Properties

IUPAC Name

1-(3-chloropyrazin-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-8-9(12-4-3-11-8)13-5-1-7(14)2-6-13/h3-4,7,14H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOASMJHVAOIYFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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